
Raltegravir potassium
Overview
Description
Chemical Structure and Mechanism of Action Raltegravir potassium is the potassium salt of raltegravir, a first-generation HIV-1 integrase (IN) strand transfer inhibitor (INSTI). Its chemical name is 4-[N-(4-fluorobenzyl)carbamoyl]-1-methyl-2-{1-methyl-1-(5-methyl-1,3,4-oxadiazol-2-ylcarboxamido)ethyl}-6-oxo-1,6-dihydropyrimidin-5-olate potassium salt . Raltegravir inhibits the integrase enzyme, which is essential for viral replication, by blocking the strand transfer step that integrates HIV-1 DNA into the host genome. This mechanism is distinct from other antiretroviral classes (e.g., reverse transcriptase or protease inhibitors), reducing cross-resistance risks with older therapies .
Clinical Use and Approval
Approved in 2007, this compound (marketed as Isentress®) is indicated for HIV-1 infection in treatment-experienced and naive patients. It is administered orally as a 400 mg or 600 mg tablet, often combined with other antiretrovirals. Clinical trials demonstrated rapid viral suppression, with 65% of treatment-experienced patients achieving <50 copies/mL viral load at 24 weeks versus 13% on placebo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raltegravir Potassium involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically includes the following steps :
N-alkylation: The pyrimidone intermediate is alkylated using (chloromethyl)dimethylchlorosilane and potassium fluoride.
Amidation: The alkylated product undergoes amidation with an amine.
Desilylation: The final step involves desilylation using potassium fluoride in methanol.
Industrial Production Methods: Industrial production of this compound involves dry granulation techniques to prepare compressed tablets. The process includes blending raltegravir with excipients, compressing the mixture to form slugs, sizing the slugs to form granules, and finally compressing the granules into tablets .
Chemical Reactions Analysis
Metabolism and Decomposition
Raltegravir undergoes significant metabolic processes primarily through glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). This metabolic pathway results in the formation of various metabolites, including:
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M2 (Glucuronide of Raltegravir) : Detected in urine and accounts for a significant portion of the excreted dose.
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Parent Compound : The majority of plasma radioactivity is attributed to unmetabolized raltegravir .
The elimination of raltegravir occurs rapidly, with approximately 32% excreted in urine and 51% in feces within the first 24 hours post-administration .
Stability and Decomposition Products
Raltegravir potassium demonstrates stability under various conditions but can decompose under specific circumstances:
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In aqueous solutions, it has been noted that raltegravir may undergo hydrolytic degradation leading to multiple decomposition products.
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Analytical methods such as NMR and HPLC have been employed to characterize these products, which include hydrolysis products and other structural changes in the sugar ring .
Key Studies
Several studies have highlighted the chemical behavior and pharmacokinetics of raltegravir:
Clinical Implications
The chemical reactions involved in the metabolism of this compound have direct implications for its clinical efficacy and safety profile:
Scientific Research Applications
Treatment of HIV Infection
Raltegravir potassium is indicated for the treatment of HIV-1 infection in both adults and pediatric patients. Its use is essential in achieving viral suppression when combined with other antiretroviral agents. The drug's mechanism involves inhibiting the integrase enzyme, which is crucial for viral replication.
Efficacy in Clinical Trials
Significant clinical trials have demonstrated the efficacy of raltegravir. For instance, in the BENCHMRK studies, patients treated with raltegravir showed a higher percentage of achieving viral loads below 50 copies/mL compared to those receiving placebo. Specifically, at week 156, 51% of patients on raltegravir achieved this milestone versus only 22% in the placebo group . Furthermore, after 240 weeks, the mean increase in CD4 cell counts was notable, indicating robust immune recovery among those treated with raltegravir .
Pharmacokinetics and Dosage
This compound is administered orally, typically at a dosage of 400 mg twice daily. It exhibits a favorable pharmacokinetic profile, with peak plasma concentrations reached approximately three hours post-dose. The drug shows dose-proportional absorption and does not significantly prolong the QTc interval, making it a safe option for many patients .
Table: Pharmacokinetic Parameters of Raltegravir
Parameter | Value |
---|---|
Tmax | ~3 hours |
AUC (Area Under Curve) | Dose-proportional |
Cmax | Increases with dose |
Safety Profile and Side Effects
The safety profile of this compound has been evaluated extensively. Common side effects include gastrointestinal disturbances and rash; however, severe adverse events are rare. Monitoring for hypersensitivity reactions and liver function is recommended during treatment .
Combination Therapy
Raltegravir is often used in combination with other antiretroviral drugs to enhance treatment efficacy and reduce the risk of resistance development. This combination approach is crucial for achieving sustained virologic suppression.
Case Study: Efficacy in Treatment-Naïve Patients
In a cohort study involving treatment-naïve patients, those receiving a regimen including raltegravir showed significantly improved outcomes compared to traditional therapies. The study reported that after 48 weeks, over 80% of participants achieved undetectable viral loads .
Potential Beyond HIV Treatment
Recent research suggests that raltegravir may have applications beyond HIV treatment. Investigations into its effects on other viral infections and its potential role in cancer therapy are ongoing. For example, studies are exploring how integrase inhibitors like raltegravir may influence cellular mechanisms relevant to oncogenesis .
Mechanism of Action
Raltegravir Potassium is compared with other HIV integrase inhibitors such as:
- Elvitegravir
- Dolutegravir
- Bictegravir
Uniqueness: this compound was the first integrase inhibitor approved for clinical use, setting a precedent for subsequent drugs in this class. It is known for its rapid action and effectiveness in reducing viral load .
Comparison with Similar Compounds
Structural and Functional Analogues
Several integrase inhibitors and experimental compounds share structural or mechanistic similarities with raltegravir. Key comparisons are summarized below:
Key Findings from Comparative Studies
Binding Pose and Potency :
- Compounds like 13l and 11f mimic raltegravir’s Mg²⁺-chelating motif but differ in hydrophobic substituents. For example, the 4-fluorobenzyl group in raltegravir penetrates deeper into the IN hydrophobic pocket than the 4-chlorobenzyl group in 11f , contributing to raltegravir’s superior potency .
- Elvitegravir , a second-generation INSTI, shows higher potency but requires pharmacokinetic enhancers, unlike raltegravir .
Resistance and Cross-Resistance :
- Raltegravir-resistant mutations (e.g., Q148H/K/R) confer cross-resistance to structurally similar INSTIs like elvitegravir and experimental compounds (e.g., 13l ) .
- In clinical trials, 68% of raltegravir-treated patients with virologic failure developed resistance-associated integrase mutations, often with ≥2 mutations (e.g., Q148 + G140S) .
Raltegravir’s potassium salt formulation enhances solubility but may require excipients like microcrystalline cellulose for stability .
Pharmacokinetic and Formulation Comparisons
- Analytical Methods : RP-HPLC and UV spectrophotometry (λmax = 328 nm) are validated for quantifying raltegravir potassium in plasma and formulations, achieving >99% accuracy .
- Polymorphs : this compound exists in multiple crystalline forms (e.g., Form 3) and an amorphous state, with freeze-drying used to stabilize the amorphous form .
Biological Activity
Raltegravir potassium is an antiretroviral medication primarily used in the treatment of HIV-1 infection. As the first integrase strand transfer inhibitor (INSTI), it functions by inhibiting the integrase enzyme, which is crucial for the viral replication process. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical studies, and safety profile.
Raltegravir inhibits the strand transfer activity of the HIV integrase enzyme. By doing so, it prevents the integration of viral DNA into the host cell genome, thereby blocking the replication cycle of HIV-1. This mechanism is vital for managing HIV infections, especially in patients with strains resistant to other antiretroviral therapies .
Pharmacokinetics
Absorption and Distribution:
- Raltegravir is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 4 hours post-dose.
- It has a high plasma protein binding rate (approximately 83%) and shows extensive distribution throughout the body, with significant concentrations found in gastrointestinal organs and excretion pathways .
Metabolism:
- The primary metabolic pathway for raltegravir involves glucuronidation, primarily mediated by UGT1A1, with minor contributions from UGT1A9 and UGT1A3. This metabolic pathway results in a major metabolite that is less pharmacologically active than the parent compound .
Excretion:
- Raltegravir is excreted mainly through feces and urine. Studies have shown that it crosses the placenta and is present in breast milk, indicating potential implications for pregnant or lactating individuals .
Efficacy in Clinical Studies
Raltegravir has been evaluated in multiple clinical trials demonstrating its effectiveness in reducing viral loads and increasing CD4 cell counts among HIV-infected patients.
Key Findings from Clinical Trials:
- BENCHMRK Studies: In these randomized trials involving treatment-experienced patients, raltegravir showed a significant reduction in viral load compared to placebo. At week 156, 51% of patients on raltegravir achieved viral loads under 50 copies/mL versus only 22% in the placebo group .
Study Duration | Raltegravir Group (%) | Placebo Group (%) |
---|---|---|
Week 156 | 51% < 50 copies/mL | 22% < 50 copies/mL |
Week 240 | 42% < 50 copies/mL | - |
- Pediatric Studies: In trials involving children aged 2 years and older, raltegravir demonstrated a virologic success rate of approximately 53% at week 24 among treatment-experienced subjects. This indicates its efficacy across different age groups and treatment histories .
Safety Profile
Raltegravir is generally well-tolerated with a low incidence of severe adverse effects. Common side effects include nausea, headache, and fatigue. Importantly, it has a low potential for drug-drug interactions due to its unique metabolic pathway that does not involve cytochrome P450 enzymes .
Toxicity Studies:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the integrase inhibition activity of Raltegravir potassium?
Methodological Answer:
- Use cell-based antiviral assays (e.g., HIV-1 replication inhibition in MT-4 cells) to quantify IC₅₀ values. Include controls for cytotoxicity.
- Employ biochemical assays such as strand-transfer activity assays with purified integrase enzyme and oligonucleotide substrates. Validate results using ELISA-based detection of DNA integration products .
- For structural insights, combine X-ray crystallography or molecular docking studies to analyze Raltegravir’s binding to integrase active sites .
Q. How can researchers ensure accurate quantification of this compound in pharmaceutical formulations?
Methodological Answer:
- Utilize reverse-phase HPLC with UV detection (λ = 260 nm) and a C18 column. Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (15%–60% B over 20 min) .
- Validate the method per ICH guidelines: linearity (1–100 µg/mL, R² ≥0.999), precision (RSD <2%), and recovery (98%–102%).
- For impurity profiling, use HPLC-MS to identify degradation products (e.g., oxadiazole ring cleavage products) .
Advanced Research Questions
Q. How should researchers design experiments to address variability in Raltegravir’s dissolution profiles under biorelevant gastrointestinal conditions?
Q. What strategies resolve contradictions in clinical trial data regarding Raltegravir’s efficacy in HIV/HBV co-infected patients?
Methodological Answer:
- Conduct meta-analyses of trials (e.g., ALLIANCE Phase III) to reconcile discrepancies in viral load suppression rates. Adjust for covariates like baseline HBV DNA levels or adherence .
- Use genotypic resistance testing to identify HBV mutations (e.g., rtA181T/V) that may reduce Raltegravir’s efficacy in co-infected cohorts .
Q. How can researchers characterize and mitigate this compound’s polymorphic instability during formulation?
Methodological Answer:
- Identify polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . The amorphous form (prepared by freeze-drying at -180°C) shows higher solubility but hygroscopicity .
- Stabilize formulations using spray-dried dispersions with hydroxypropyl methylcellulose (HPMC). Optimize ratios (e.g., 1:2 drug:polymer) to inhibit recrystallization .
- Stability Data:
Formulation | Storage (25°C/60% RH) | Crystallization Onset (Days) |
---|---|---|
Amorphous alone | 7 | 14 |
HPMC dispersion | 30 | >90 |
Q. What advanced analytical approaches detect low-abundance Raltegravir metabolites in pharmacokinetic studies?
Methodological Answer:
- Use UHPLC-QTOF-MS with electrospray ionization (ESI+) in full-scan mode (m/z 100–1000). Metabolites include glucuronide conjugates (m/z 620.3) and oxidative derivatives (m/z 476.2) .
- Validate with stable isotope-labeled internal standards (e.g., Raltegravir-D3 potassium) to correct for matrix effects .
Q. Methodological Considerations for Data Contradictions
- Dissolution Variability : Address discrepancies in dissolution profiles (e.g., 15%–45% release at 15 min) by standardizing agitation rates and media ionic strength .
- Clinical Resistance Patterns : Analyze ROSETTA registry data to differentiate INSTI failure mechanisms (e.g., Q148H vs. N155H mutations) using genotypic/phenotypic resistance assays .
Properties
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUKBHBISRAZTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FKN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007339 | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871038-72-1 | |
Record name | Raltegravir potassium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTEGRAVIR POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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